molecular formula C22H22N6O3 B2998427 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941983-36-4

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Número de catálogo B2998427
Número CAS: 941983-36-4
Peso molecular: 418.457
Clave InChI: RXIQLWMCZGIFPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, commonly referred to as MNK1/2 inhibitor, is a small molecule that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1) and MNK2, which are involved in the regulation of protein synthesis and cell proliferation.

Mecanismo De Acción

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and MNK2 are serine/threonine kinases that are involved in the regulation of protein synthesis and cell proliferation. These kinases phosphorylate eukaryotic initiation factor 4E (eIF4E), which is a key regulator of mRNA translation. This compound/2 inhibitors, such as this compound, inhibit the activity of this compound and MNK2, leading to a decrease in eIF4E phosphorylation and a reduction in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment. This compound/2 inhibitors have also been shown to have anti-inflammatory effects, making them a potential therapeutic target for inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has several advantages for lab experiments. This compound has high potency and selectivity for this compound and MNK2, making it a useful tool for studying the role of these kinases in cancer and other diseases. However, the use of this compound/2 inhibitors in lab experiments has some limitations. This compound/2 inhibitors may have off-target effects, and the effects of this compound/2 inhibition may vary depending on the cell type and experimental conditions.

Direcciones Futuras

There are several future directions for the study of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. One direction is to further investigate the anti-cancer activity of this compound/2 inhibitors in vivo and to develop these compounds into potential therapeutic agents for cancer treatment. Another direction is to study the role of this compound/2 inhibitors in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective this compound/2 inhibitors may lead to new insights into the regulation of protein synthesis and cell proliferation.

Métodos De Síntesis

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves several steps. The starting material is 4-methylpiperazine, which is reacted with 2-chloro-6-nitropyridazine to form 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of this compound and MNK2, which are involved in the regulation of protein synthesis and cell proliferation. This compound/2 inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them a potential therapeutic target for cancer treatment.

Propiedades

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQLWMCZGIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.